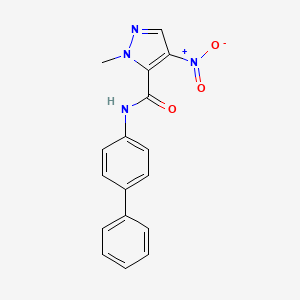
1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine
Overview
Description
1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, also known as mCPP, is a psychoactive drug that has been studied for its potential therapeutic effects in various mental health disorders. This compound belongs to the class of phenylpiperazines and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine is not fully understood, but it is believed to exert its effects through the modulation of serotonin receptors in the brain. Specifically, 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
MCPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the activation of the hypothalamic-pituitary-adrenal (HPA) axis, and the induction of anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in lab experiments is its well-documented pharmacological profile, which makes it a useful tool for studying the serotonin system and its role in mental health disorders. However, the use of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in animal models has been associated with some limitations, such as the induction of seizures at high doses and the potential for off-target effects.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, including:
1. Further investigation of its therapeutic potential in mental health disorders, particularly those related to serotonin dysregulation.
2. Development of more selective agonists or antagonists of the 5-HT1A and 5-HT2A receptors, which could provide more targeted treatments for mental health disorders.
3. Exploration of the potential role of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in the regulation of other neurotransmitter systems, such as dopamine and norepinephrine.
4. Investigation of the potential use of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine as a tool for studying the neural circuits underlying anxiety and depression.
In conclusion, 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine is a psychoactive compound that has been extensively studied for its potential therapeutic effects in various mental health disorders. While its exact mechanism of action is not fully understood, it has been found to exhibit serotonin receptor agonist activity and to modulate a range of biochemical and physiological processes in the brain. Further research is needed to fully understand the therapeutic potential of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine and to explore its potential use as a tool for studying the neural circuits underlying mental health disorders.
Synthesis Methods
The synthesis of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine involves the reaction of 4-chlorobenzoyl chloride with 3-chlorophenylpiperazine in the presence of a suitable base. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
MCPP has been extensively studied for its potential therapeutic effects in various mental health disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit serotonin receptor agonist activity and has been proposed as a potential treatment for serotonin-related disorders.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBXBIGUYIJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188318 | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
CAS RN |
346724-06-9 | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346724-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)
![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)



![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

